molecular formula C9H9NO3S B13724897 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione

4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione

Cat. No.: B13724897
M. Wt: 211.24 g/mol
InChI Key: YIFLZLYQRCQQEI-UHFFFAOYSA-N
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Description

4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione is a heterocyclic compound that features both an oxazolidine ring and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione typically involves the reaction of 3-methyl-2-thiophenemethanol with oxazolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione is unique due to the presence of both the oxazolidine ring and the thienyl group, which confer distinct chemical and biological properties.

Biological Activity

4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the oxazolidine class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The presence of the thienyl group at position four contributes to its unique properties.

Antimicrobial Activity

Research has demonstrated that derivatives of oxazolidine compounds exhibit significant antimicrobial properties. For instance, studies on related compounds show varying degrees of activity against different bacterial strains:

CompoundMIC (mg/mL)MBC (mg/mL)Activity Against
Compound 10.0150.030Bacillus cereus
Compound 20.0150.030Staphylococcus aureus
Compound 30.0040.008Listeria monocytogenes

The best activity was noted for compounds with specific substitutions on the thiazolidine ring, indicating that structural modifications can enhance antimicrobial efficacy .

Anticancer Activity

The oxazolidine scaffold has been explored for its anticancer properties. A study focusing on thiazolidine derivatives reported that certain compounds exhibited cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : Some derivatives showed IC50 values as low as 10μM10\mu M, indicating potent activity.

The mechanism of action is believed to involve the induction of apoptosis in cancer cells, with specific pathways being targeted depending on the structural features of the compound .

Structure-Activity Relationship (SAR)

The biological activity of oxazolidine derivatives is heavily influenced by their chemical structure. Key findings include:

  • Substituent Effects : Modifications at positions 2, 3, and 5 significantly impact the biological activity.
  • Carbonyl Groups : The presence of carbonyl groups at specific positions enhances reactivity and biological efficacy.
  • Thienyl Group Influence : The thienyl substituent appears to confer additional stability and bioactivity compared to simpler alkyl groups.

Case Studies

  • Antimycobacterial Activity : A study evaluated several oxazolidine derivatives against Mycobacterium tuberculosis, revealing some compounds with MIC values between 0.0780.078 and 0.283μM0.283\mu M. Synergistic effects were observed when combined with standard TB treatments like isoniazid .
  • Cytotoxicity Assessment : In vitro tests on normal human fibroblast cell lines showed that most compounds displayed minimal cytotoxicity at concentrations up to 10μM10\mu M, confirming their safety profile alongside efficacy .

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

4-[(3-methylthiophen-2-yl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H9NO3S/c1-5-2-3-14-7(5)4-6-8(11)13-9(12)10-6/h2-3,6H,4H2,1H3,(H,10,12)

InChI Key

YIFLZLYQRCQQEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CC2C(=O)OC(=O)N2

Origin of Product

United States

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